N-[4-(butylsulfanyl)phenyl]nicotinamide
Description
N-[4-(Butylsulfanyl)phenyl]nicotinamide is a nicotinamide derivative characterized by a butylsulfanyl substituent on the para-position of the phenyl ring. The compound’s structure combines the pharmacophoric nicotinamide moiety with a sulfur-containing alkyl chain, which may influence its physicochemical properties (e.g., hydrophobicity, logP) and biological interactions.
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(4-butylsulfanylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-2-3-11-20-15-8-6-14(7-9-15)18-16(19)13-5-4-10-17-12-13/h4-10,12H,2-3,11H2,1H3,(H,18,19) |
InChI Key |
LJHVMYHYYTZTTE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfanyl)phenyl]nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and nicotinic acid.
Formation of 4-(butylthio)phenylamine: 4-bromothiophenol is reacted with butylamine under basic conditions to form 4-(butylthio)phenylamine.
Coupling Reaction: The 4-(butylthio)phenylamine is then coupled with nicotinic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfanyl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the nicotinamide moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(butylsulfanyl)phenyl]nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfanyl)phenyl]nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The butylthio group and the nicotinamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Nicotinamide Derivatives
Substituent Effects on Physicochemical Properties
Nicotinamide derivatives exhibit diverse biological activities depending on their substituents. Key comparisons include:
N-[4-(Benzyloxy)phenyl]nicotinamide ()
- Substituent : Benzyloxy group (aromatic, electron-rich).
- Molecular Weight : 304.35 g/mol.
- This may increase logP and membrane permeability but reduce solubility in aqueous media .
N-[2-(4-Morpholinylcarbonyl)phenyl]nicotinamide ()
- Substituent : Morpholine carbonyl group (polar, hydrogen-bond acceptor).
- Molecular Weight : 311.34 g/mol.
- The butylsulfanyl group, in contrast, offers moderate hydrophobicity and flexibility .
N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide ()
- Substituent: Fluorobenzyloxy phenoxy group (electron-withdrawing, hydrophobic).
- Activity : IC50 = 0.24 µM (NCX inhibition).
- Key Differences : The fluorinated aromatic system enhances hydrophobicity (π = 1.2) and shape complementarity (B(iv) = 0.8), critical for NCX inhibition. The butylsulfanyl group may exhibit similar hydrophobicity (π ≈ 1.0) but lacks the rigid geometry of fluorinated aromatics .
NCX Inhibitors ()
- Compound 8 (): Demonstrated potent NCX inhibition (IC50 = 0.24 µM) via a QSAR-driven design. Hydrophobicity (π) and substituent shape (B(iv)) were critical.
VEGFR-2 Inhibitors ()
- Hydrazine-Carbonyl Derivatives (e.g., Compounds 6–8): Exhibited anti-proliferative activity via VEGFR-2 inhibition. The butylsulfanyl group’s sulfur atom could mimic the hydrogen-bonding interactions of hydrazine moieties but with reduced polarity .
Anti-inflammatory [1,3]-Oxazine Derivatives ()
- Compound 5(c) : Trimethoxyphenyl-substituted oxazine showed anti-inflammatory activity. The butylsulfanyl group’s lack of aromaticity may limit similar activity but improve metabolic stability .
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